molecular formula C16H20ClN3O2S B2539823 4-((1H-imidazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine CAS No. 1396844-11-3

4-((1H-imidazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine

Cat. No.: B2539823
CAS No.: 1396844-11-3
M. Wt: 353.87
InChI Key: IISQLWPACKZFKG-UHFFFAOYSA-N
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Description

4-((1H-Imidazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine is a synthetically designed small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates two privileged pharmacophores: an imidazole ring and a sulfonyl piperidine scaffold. The imidazole moiety is a key building block in drug discovery due to its polar nature and ability to participate in hydrogen bonding and coordination chemistry, which facilitates interactions with a wide range of biological targets . This moiety is ubiquitous in biochemistry and is present in a large number of FDA-approved drugs with diverse activities, including anticancer, antimicrobial, and antifungal properties . The piperidine ring is a common saturated heterocycle that provides conformational restraint and is frequently found in bioactive molecules. The 3-chloro-2-methylphenyl sulfonyl group is a key functionalization that can influence the molecule's binding affinity and selectivity, as sulfonyl groups are known to be present in compounds modulating various biological pathways . This specific molecular architecture makes the compound a valuable chemical tool for researchers investigating new therapeutic agents. Its potential applications are broad, underpinned by the known activities of its core components. It serves as a key intermediate for synthesizing novel compounds for probing biological mechanisms. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-4-(imidazol-1-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2S/c1-13-15(17)3-2-4-16(13)23(21,22)20-8-5-14(6-9-20)11-19-10-7-18-12-19/h2-4,7,10,12,14H,5-6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISQLWPACKZFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1H-imidazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H15ClN2O2SC_{13}H_{15}ClN_2O_2S, with a molecular weight of approximately 300.79 g/mol. The structure features an imidazole ring, a piperidine moiety, and a sulfonyl group attached to a chlorinated aromatic ring, which are key to its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of compounds structurally similar to This compound . For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds in the same class exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : These compounds demonstrated notable inhibition of biofilm formation, surpassing the efficacy of traditional antibiotics like Ciprofloxacin .

Table 1: Antimicrobial Activity Data

Compound IDPathogenMIC (μg/mL)MBC (μg/mL)Biofilm Reduction (%)
4aStaphylococcus aureus0.220.575
5aStaphylococcus epidermidis0.250.670
7bE. coli0.30>165

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. In vitro studies have indicated that derivatives containing imidazole and piperidine structures exhibit cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines, revealing IC50 values greater than 60 μM for non-cytotoxicity . This suggests that while these compounds may have some activity against cancer cells, they also exhibit a favorable safety profile.

The biological activity of This compound is hypothesized to involve multiple mechanisms:

  • DNA Gyrase Inhibition : Similar derivatives have shown IC50 values between 12.27–31.64 μM against DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Dihydrofolate Reductase (DHFR) Inhibition : Compounds in this class also inhibit DHFR with IC50 values ranging from 0.52–2.67 μM, which is critical for DNA synthesis and cellular proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s closest analogs are derived from synthetic imidazole-containing heterocycles and sulfonamide derivatives. Below is a detailed comparison based on structural motifs, synthesis, and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Method Notable Properties/Applications
4-((1H-Imidazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine Piperidine - 3-Chloro-2-methylphenyl-sulfonyl
- Imidazole-methyl
Not explicitly described Inferred: Antimicrobial, CNS activity
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Bipyridine-imidazole - 4-Phenylenediamine
- Methyl-imidazole
SNAr reaction Fluorescent properties; potential agrochemical use
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole Benzimidazole-pyridine - Sulfinyl group
- 2-Methoxyphenoxy
Oxidation (m-CPBA) Proton pump inhibition (inferred from sulfinyl motif)

Key Observations :

Bipyridine-imidazole derivatives () exhibit fluorescence, suggesting applications in imaging or diagnostics, whereas the target compound’s sulfonyl group may favor stability over fluorescence .

Functional Group Impact :

  • Sulfonyl vs. Sulfinyl : The target’s sulfonyl group (SO₂) is more electron-withdrawing and oxidation-resistant than the sulfinyl (S=O) group in ’s compound, which is critical for proton pump inhibitors .
  • Imidazole Positioning : Methyl substitution on imidazole () reduces steric hindrance compared to the target compound’s imidazole-methyl group, which may influence target selectivity .

Synthetic Routes: SNAr Reactions: Used in for imidazole-bipyridine synthesis, this method could theoretically apply to the target compound’s sulfonyl-piperidine assembly but requires optimization for bulkier substituents .

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